N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide: is a synthetic organic compound that features a bipyridine moiety linked to an indole ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
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Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
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Indole Derivative Preparation: : The indole ring can be functionalized by reacting indole with bromoacetic acid to form 2-(1H-indol-1-yl)acetic acid. This reaction typically requires a base such as sodium hydroxide and is conducted in an aqueous medium.
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Amide Bond Formation: : The final step involves coupling the bipyridine intermediate with the indole derivative. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the coupling reactions, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents that are more cost-effective and environmentally friendly may be employed.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
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Reduction: : Reduction reactions can be performed on the bipyridine ring, often using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The bipyridine and indole rings can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NBS in chloroform or carbon tetrachloride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine or indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is used as a ligand in coordination chemistry. Its ability to chelate metal ions makes it valuable in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the intrinsic fluorescence of the bipyridine and indole moieties. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, the compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and neurological disorders.
Industry
In industry, N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, which may modulate the activity of metalloenzymes. The indole ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. These interactions can affect cellular pathways involved in signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(3-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(4-pyridylmethyl)-2-(1H-indol-1-yl)acetamide
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to the presence of the bipyridine moiety, which provides additional coordination sites for metal ions compared to its mono-pyridine analogs
Properties
IUPAC Name |
2-indol-1-yl-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(15-25-12-9-16-5-1-2-8-19(16)25)24-14-18-7-4-11-23-21(18)17-6-3-10-22-13-17/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHPIHRXVFWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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